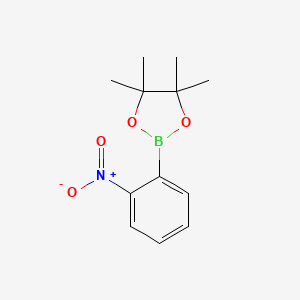

4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolan

Übersicht

Beschreibung

The compound 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a broader class of compounds known as dioxaborolanes. These compounds are characterized by a boron atom covalently bonded to two oxygen atoms in a cyclic structure, often with additional substituents that can significantly alter their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related dioxaborolane compounds involves various strategies, including the use of catalysts and continuous flow processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was achieved through a continuous flow process that addressed issues such as equilibration and protonolysis, which are common in batch processes . Although the specific synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dioxaborolane compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was characterized and found to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . This suggests that the molecular structure of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane would also likely exhibit a tetracoordinated boron atom and could be similarly analyzed using X-ray crystallography.

Chemical Reactions Analysis

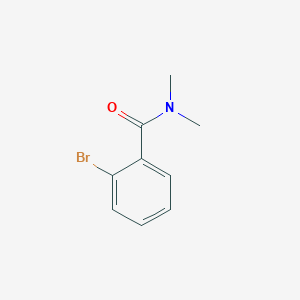

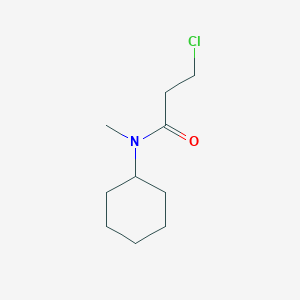

Dioxaborolanes are versatile in chemical reactions, often serving as catalysts or reagents. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol was found to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane may also participate in or catalyze similar condensation reactions, although specific reactions involving this compound are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group and a tetracoordinated boron atom . These structural details can impact properties such as solubility, density, and reactivity. While the exact properties of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane are not provided, similar compounds exhibit properties that are consistent with their molecular frameworks and could be experimentally determined using standard analytical techniques.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für Indazol-Derivate

4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolan ist ein wichtiges Zwischenprodukt für 1H-Indazol-Derivate . Es wird durch zwei Substitutionsreaktionen gewonnen und seine Struktur wird durch FTIR-, 1H- und 13C-NMR-Spektroskopie sowie MS bestätigt .

Kristallstrukturanalyse

Der Einkristall der Verbindung wird mittels Röntgenbeugung detektiert, durch Anwendung der Dichtefunktionaltheorie (DFT) berechnet und einer kristallographischen und konformativen Analyse unterzogen . Die Ergebnisse des Vergleichs des mit DFT berechneten Werts mit dem Röntgenbeugungswert zeigen, dass die optimierte Molekülstruktur mit der Einkristallstruktur übereinstimmt, die durch das Experiment ermittelt wurde .

Analyse der physikalisch-chemischen Eigenschaften

Um die physikalisch-chemischen Eigenschaften der Verbindung aufzudecken, werden das molekulare elektrostatische Potential und die Grenzorbitale mittels DFT untersucht .

Borsäureester-Zwischenprodukte

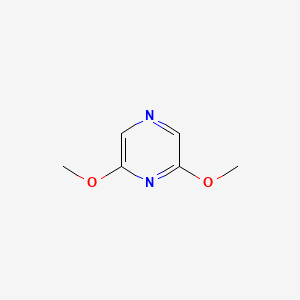

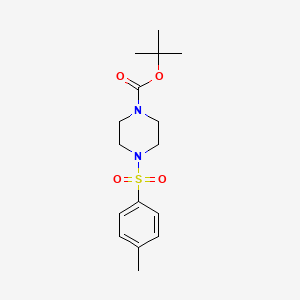

Methyl-3-fluor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat und (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanon sind Borsäureester-Zwischenprodukte mit Benzolringen . Diese Verbindungen werden durch eine dreistufige Substitutionsreaktion erhalten .

Organische Synthese von Medikamenten

Borsäureverbindungen, wie z. B. This compound, werden häufig in der organischen Synthese von Medikamenten eingesetzt . Sie werden im Glykolschutz, in der asymmetrischen Synthese von Aminosäuren, in Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .

Enzymhemmer oder spezifische Ligandenmedikamente

In der Forschung zur Anwendung von Medikamenten werden Borsäureverbindungen häufig als Enzymhemmer oder spezifische Ligandenmedikamente eingesetzt . Sie können nicht nur zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden, sondern auch bei der Entwicklung von Krebsmedikamenten .

Wirkmechanismus

Target of Action

4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be inferred to be the biological receptors involved in these pathways.

Mode of Action

As an intermediate of 1h-indazole derivatives, it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may influence the biochemical pathways associated with the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Result of Action

As an intermediate in the synthesis of 1h-indazole derivatives, it can be inferred that it may contribute to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)14(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJYUDGCEKORNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395213 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190788-59-1 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)